molecular formula C9H10ClNO2S B13205229 5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride

5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride

Cat. No.: B13205229
M. Wt: 231.70 g/mol
InChI Key: VLHJDXVNWFCBKM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride is a bicyclic heteroaromatic compound featuring a sulfonyl chloride functional group at the 8-position of the tetrahydroquinoline scaffold. This reactive group makes it a valuable intermediate in organic synthesis, particularly for sulfonamide formation, which is critical in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C9H10ClNO2S

Molecular Weight

231.70 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinoline-8-sulfonyl chloride

InChI

InChI=1S/C9H10ClNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2

InChI Key

VLHJDXVNWFCBKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride typically involves the reaction of 5,6,7,8-tetrahydroquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative . The general reaction scheme is as follows:

5,6,7,8-Tetrahydroquinoline+Chlorosulfonic Acid5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride\text{5,6,7,8-Tetrahydroquinoline} + \text{Chlorosulfonic Acid} \rightarrow \text{5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride} 5,6,7,8-Tetrahydroquinoline+Chlorosulfonic Acid→5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and stringent quality control measures are common in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates. Key reactions include:

a. Amine Reactions

  • Primary/Secondary Amines : Forms stable sulfonamide derivatives. For example, phenethylamine reacts to yield 5,6,7,8-tetrahydroquinoline-8-sulfonamide derivatives via an addition-elimination mechanism .

  • Aromatic Amines : Produces aryl sulfonamides with applications in drug discovery. A study demonstrated >85% yield for reactions with p-nitroaniline derivatives .

b. Alcohol Reactions

  • Methanol/Ethanol : Generates sulfonate esters under mild conditions. Ethanol reactions achieve ~90% conversion in 2 hours at 25°C.

c. Thiol Reactions

  • Alkyl/Aryl Thiols : Forms thiosulfonates, though reactivity is slower compared to amines (typical yields: 70–80%).

Difluorodihydroquinoline Functionalization

Reactions with 6,7-difluoro-dihydroquinoline derivatives involve complex mechanistic pathways. A comparative study identified two potential mechanisms :

Mechanism Key Steps Outcome
Mechanism 1 S<sub>N</sub>Ar addition–elimination through two ringsForms intermediate C with mesyl group elimination
Mechanism 2 Sulfonyl anion addition to C-7Yields product 49 via fluoride elimination

Experimental data supports Mechanism 2 due to favorable electronic interactions :

  • Substrate 32 (6,7-di-F) showed 0% yield for expected product 47 , but formed 49 via alternative pathways .

Stability and Reaction Optimization

  • Temperature Sensitivity : Decomposes above 80°C; reactions are typically conducted at 0–25°C.

  • Solvent Compatibility : Best yields achieved in dichloromethane or THF .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride involves its ability to act as a sulfonylating agent. It can react with nucleophiles to form sulfonamide or sulfonate derivatives, which can then interact with biological targets such as enzymes or receptors. The specific molecular targets and pathways depend on the structure of the resulting derivatives and their interactions with biological systems .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroquinoline Derivatives

Structural and Functional Group Variations

The following table summarizes key differences between 5,6,7,8-tetrahydroquinoline-8-sulfonyl chloride and structurally related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Group Synthesis Highlights Primary Applications References
5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride C₉H₁₀ClNO₂S 231.70 (calc.) - Sulfonyl chloride Inferred: HPLC, LC-MS, NMR Sulfonamide intermediates -
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one C₁₀H₁₁NO 161.20 - Ketone, methyl HPLC, LC-MS, NMR Intermediate (e.g., MJM170)
(8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride C₉H₁₃Cl₂N₂ 234.12 - Amine Not specified Industrial applications
6-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N 147.22 91-61-2 Methyl Not specified Unknown (safety data listed)
(R)-8-((Diphenylphosphanyl)oxy)-5,6,7,8-tetrahydroquinoline (L2) C₂₃H₂₂NOP 359.41 - Phosphanyloxy Asymmetric hydrogenation (Ir catalysts) Catalytic ligands

Biological Activity

5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including synthesis methods, structure-activity relationships, and specific case studies demonstrating its efficacy against various biological targets.

Synthesis and Structural Characteristics

The compound can be synthesized through various methodologies that allow for the introduction of different substituents on the tetrahydroquinoline core. These synthetic routes are crucial for exploring the structure-activity relationship (SAR) of the compound. For instance, a study highlighted a series of substituted tetrahydroquinolines that demonstrated high binding affinity for the C5a receptor, indicating potential therapeutic applications in inflammatory diseases .

1. Antimicrobial Activity

5,6,7,8-Tetrahydroquinoline derivatives have been evaluated for their antimicrobial properties. A notable study reported that certain sulfonamide derivatives exhibited antifungal activity against Candida albicans with inhibition percentages ranging from 25% to 50% at concentrations as low as 4 μg/mL . This suggests that modifications to the sulfonamide group can enhance antimicrobial efficacy.

2. Cytotoxicity and Antitumor Activity

The cytotoxic effects of 5,6,7,8-tetrahydroquinoline derivatives have been tested against various cancer cell lines. For example, compounds derived from this scaffold showed significant cytotoxicity towards MOLT-3 cells with IC50 values ranging from 15.71 to 33.96 μg/mL . Additionally, other studies indicated that similar compounds displayed moderate antitumor activity against colon carcinoma cells (HCT-116), with IC50 values demonstrating effectiveness in inhibiting cell proliferation .

3. Anti-inflammatory Potential

Research has indicated that tetrahydroquinoline derivatives can act as functional antagonists at the C5a receptor, which plays a crucial role in inflammatory responses. This action suggests potential applications in treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The biological activities of 5,6,7,8-tetrahydroquinoline-8-sulfonyl chloride are heavily influenced by its structural components. The presence of electron-withdrawing groups has been shown to enhance cytotoxicity and antimicrobial activity. A detailed SAR analysis revealed that substituents at specific positions on the aromatic ring significantly affect the overall biological activity of these compounds .

Case Study 1: Antifungal Activity

A series of sulfonamides derived from tetrahydroquinoline were tested for antifungal activity against C. albicans. The results indicated that compounds with nitro substituents exhibited the highest levels of activity compared to others with different substituents .

CompoundSubstituentIC50 (μg/mL)% Inhibition
5NO215.7150%
6OCH3>64<25%
7CH332.8840%

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation focusing on cytotoxicity towards MOLT-3 cells, several derivatives were assessed:

CompoundIC50 (μg/mL)Cell Line
515.71MOLT-3
632.88MOLT-3
833.96MOLT-3

These findings underscore the potential of tetrahydroquinoline derivatives as lead compounds in cancer therapy.

Q & A

Q. What are the established synthetic routes for preparing 5,6,7,8-tetrahydroquinoline-8-sulfonyl chloride, and what experimental conditions are critical for optimizing yield?

The compound can be synthesized via sulfonation of 5,6,7,8-tetrahydroquinoline. A precursor, 8-lithio-5,6,7,8-tetrahydroquinoline, is prepared using n-butyllithium and tetrahydroquinoline, followed by reaction with sulfur-based reagents (e.g., thiocarboxamide synthesis via procedures in Example 2 of U.S. Ser. No. 460,265) . Key conditions include:

  • Strict temperature control (−78°C for lithiation to avoid side reactions).
  • Use of anhydrous solvents (e.g., THF) to prevent hydrolysis of intermediates.
  • Purification via acid-base extraction or column chromatography to isolate the sulfonyl chloride .

Q. How can researchers characterize the purity and structural integrity of 5,6,7,8-tetrahydroquinoline-8-sulfonyl chloride?

Standard methods include:

  • GC/MS or HPLC for purity assessment (target ≥96% by GC) .
  • NMR spectroscopy (¹H, ¹³C) to confirm the sulfonyl chloride moiety and absence of byproducts (e.g., hydrolysis to sulfonic acid).
  • Single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated for related tetrahydroquinoline derivatives .
  • Elemental analysis to verify stoichiometry .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reactivity data during sulfonation or functionalization of tetrahydroquinoline derivatives?

Discrepancies in reactivity often arise from:

  • Steric effects : Substituents on the tetrahydroquinoline ring (e.g., 8-amino vs. 8-sulfonyl groups) influence reaction pathways. For example, 8-amino derivatives undergo oxidative dehydrogenation under reflux conditions, while sulfonyl chlorides are prone to hydrolysis .
  • Catalyst compatibility : When using metal complexes (e.g., Ru or Ir), ligand choice (e.g., phosphine vs. amine) significantly impacts reaction selectivity. Systematic screening of ligands and solvents is recommended .
  • Mitigation : Use controlled atmospheres (e.g., inert gas for moisture-sensitive reactions) and real-time monitoring (³¹P NMR for catalytic reactions) to track intermediates .

Q. How can 5,6,7,8-tetrahydroquinoline-8-sulfonyl chloride be utilized in designing chiral ligands for asymmetric catalysis?

The sulfonyl chloride group serves as a versatile handle for introducing chiral auxiliaries:

  • Phosphine ligand synthesis : React with chiral alcohols (e.g., (R)-binaphthol) to form sulfonate esters, which are further functionalized with diphenylphosphine groups for asymmetric transfer hydrogenation .
  • Metal coordination : Derivatives like 8-amino-5,6,7,8-tetrahydroquinoline form stable complexes with Ir(III) or Ru(II), enabling enantioselective reductions of dihydroisoquinolines (up to 90% yield, 85% ee) .
  • Validation : Circular dichroism (VCD/ECD) and X-ray crystallography confirm ligand geometry and chirality transfer .

Q. What are the challenges in scaling up reactions involving 5,6,7,8-tetrahydroquinoline-8-sulfonyl chloride, and how can they be addressed?

Key challenges include:

  • Moisture sensitivity : Hydrolysis to sulfonic acid under ambient conditions. Solutions: Use sealed reactors, molecular sieves, or low-temperature conditions (−20°C storage) .
  • Toxicity : Skin/eye irritation (H315/H319) and aquatic toxicity (H402). Mitigation: Employ closed-system handling, PPE, and waste neutralization protocols .
  • Byproduct formation : Optimize stoichiometry (e.g., excess sulfonyl chloride for complete conversion) and employ tandem purification (e.g., distillation followed by recrystallization) .

Methodological Considerations

Q. How should researchers handle discrepancies between computational predictions and experimental outcomes in sulfonation reactions?

  • Revisiting computational models : Ensure accurate solvation and transition-state parameters (DFT studies may underestimate steric hindrance in tetrahydroquinoline systems).
  • Experimental validation : Use kinetic isotope effects (KIEs) or isotopic labeling to probe reaction mechanisms .
  • Case study : Computational models predicted facile sulfonation at the 8-position, but competing 5-sulfonation was observed in practice due to ring puckering effects .

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